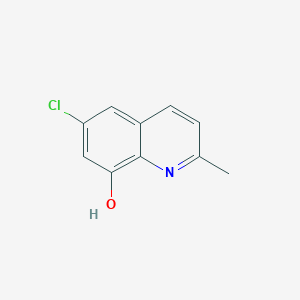

6-Chloro-2-methylquinolin-8-ol

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Science

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery and development. nih.govnih.gov Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. orientjchem.orgrsc.orgijshr.com The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. orientjchem.orgnumberanalytics.com This has led to the development of numerous clinically significant drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. nih.govrsc.org Beyond medicine, quinoline derivatives are also utilized in materials science for creating conjugated polymers and metal-organic frameworks, and as catalysts in various chemical reactions. numberanalytics.com

The development of new synthetic methodologies, including greener and more sustainable approaches, continues to expand the library of accessible quinoline derivatives. researchgate.net Researchers are actively exploring novel applications for these compounds, driven by a deeper understanding of their chemical and biological properties. orientjchem.orgnumberanalytics.com

Overview of 8-Hydroxyquinoline (B1678124) as a Privileged Ligand and Chemical Intermediate

Among the various quinoline derivatives, 8-hydroxyquinoline (8-HQ) stands out due to its potent metal-chelating ability. tandfonline.comresearchgate.net This property is central to many of its biological activities and applications. tandfonline.comscirp.org The 8-hydroxyquinoline scaffold can bind to a variety of metal ions, forming stable complexes that can influence biological processes. tandfonline.comajchem-a.com This chelation is often linked to its antimicrobial, antifungal, and neuroprotective effects. researchgate.netresearchgate.net

The capacity of 8-HQ to act as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, makes it a valuable component in coordination chemistry. ajchem-a.comajchem-a.com This has led to its use in analytical chemistry for the detection and separation of metal ions. researchgate.netscispace.comrroij.com Furthermore, 8-HQ and its derivatives are crucial intermediates in the synthesis of more complex molecules with tailored properties. researchgate.net The unique photophysical properties of its metal complexes have also led to applications in materials science, such as in the development of luminescent materials. researchgate.net

Contextualization of 6-Chloro-2-methylquinolin-8-ol within Halogenated Hydroxyquinoline Research

This compound belongs to the class of halogenated 8-hydroxyquinolines. The introduction of halogen atoms onto the 8-hydroxyquinoline scaffold can significantly modify the compound's electronic properties, lipophilicity, and biological activity. researchgate.netnih.gov Halogenated 8-hydroxyquinolines have been investigated for a range of applications, including as antimicrobial and anticancer agents. researchgate.netnih.gov For instance, cloxyquin, a halogenated 8-hydroxyquinoline, has demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The position and nature of the halogen substituent can have a profound impact on the compound's efficacy and selectivity. researchgate.net Research in this area often involves synthesizing a series of halogenated derivatives to establish structure-activity relationships (SAR). nih.gov The presence of the chloro group at the 6-position and the methyl group at the 2-position of the quinoline ring in this compound are expected to influence its chemical and biological profile compared to other halogenated hydroxyquinolines.

Research Gaps and Future Directions in this compound Chemistry

While the broader classes of quinoline and 8-hydroxyquinoline derivatives are well-studied, specific information on this compound is less abundant. A significant research gap exists in the detailed characterization of its biological activities. While related compounds show promise, dedicated studies on the antimicrobial, anticancer, and other potential therapeutic effects of this compound are needed.

Future research should focus on several key areas:

Comprehensive Biological Screening: A thorough evaluation of its activity against a wide range of bacterial and fungal strains, as well as various cancer cell lines, would be highly valuable.

Mechanistic Studies: Investigating the underlying mechanisms of action for any observed biological activity is crucial for rational drug design and development.

Coordination Chemistry: Exploring the coordination behavior of this compound with different metal ions could lead to the discovery of novel complexes with interesting chemical and physical properties.

Synthetic Optimization: Developing more efficient and sustainable synthetic routes to this compound and its derivatives would facilitate further research.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting compounds would provide insights into the key structural features required for specific biological activities. orientjchem.org

Addressing these research gaps will provide a more complete understanding of the chemical and biological potential of this compound and could pave the way for its application in various scientific fields. nih.govnumberanalytics.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H8ClNO |

|---|---|

Poids moléculaire |

193.63 g/mol |

Nom IUPAC |

6-chloro-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3 |

Clé InChI |

DAWWEGRLXLVJHI-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=C(C=C2C=C1)Cl)O |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Quinoline (B57606) Ring Formation Relevant to 6-Chloro-2-methylquinolin-8-ol

The formation of the bicyclic quinoline structure is the foundational step in the synthesis. Several classical and modern methods are applicable, each with its own set of advantages and challenges.

Cyclocondensation reactions, which involve the reaction of an aniline (B41778) derivative with a three-carbon unit, are the most traditional and widely used methods for quinoline synthesis. arabjchem.org

Doebner-von Miller Reaction : This reaction is a highly versatile method for producing 2-substituted quinolines. nih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. iipseries.orgslideshare.net For the synthesis of this compound, a plausible pathway would involve the reaction of 2-amino-4-chlorophenol (B47367) with crotonaldehyde (B89634). The reaction proceeds through a Michael addition, followed by cyclization, dehydration, and oxidation to yield the final quinoline ring. researchgate.net The Doebner-von Miller reaction is an evolution of the Skraup synthesis, where the α,β-unsaturated carbonyl compound replaces the glycerol (B35011) and oxidant used in the original Skraup method. nih.gov

Skraup Synthesis : The Skraup synthesis is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then reacts with the aniline. iipseries.org Applying this to a substituted precursor like 2-amino-4-chlorophenol could theoretically yield the desired quinoline, though the reaction is known for being notoriously vigorous. researchgate.netcdnsciencepub.com Modifications, such as using acetylated amines instead of free bases, have been shown to improve yields and control the reaction's exothermicity. cdnsciencepub.com

Combes Synthesis : The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.org An enamine intermediate is formed, which then undergoes acid-catalyzed cyclodehydration. rsc.org While typically yielding a 4-substituted quinoline, this method is a cornerstone of quinoline synthesis and demonstrates the principle of building the ring from an aniline and a dicarbonyl compound. arabjchem.orgwikipedia.org

More modern approaches to quinoline synthesis involve intramolecular ring-closing reactions, which can offer milder conditions and greater control over regioselectivity.

Electrophilic Cyclization of N-(2-Alkynyl)anilines : This method provides a powerful route to functionalized quinolines. nih.gov The synthesis begins with the preparation of an N-(2-alkynyl)aniline intermediate. acs.org This intermediate then undergoes a 6-endo-dig electrophilic cyclization promoted by an electrophile like iodine monochloride (ICl) or bromine. nih.govacs.org The reaction proceeds under mild conditions and can tolerate a variety of functional groups. nih.gov A proposed mechanism involves the formation of an iodonium (B1229267) intermediate from the alkyne, followed by intramolecular attack from the aniline's aromatic ring and subsequent oxidation to the quinoline. acs.org This strategy allows for the introduction of a halogen at the C-3 position, which can be a handle for further functionalization. acs.orgresearchgate.net

Synthesis of Halogenated Aniline or Phenolic Intermediates

The selection and synthesis of the correct starting materials are critical for the successful synthesis of this compound. The key precursor is an aniline or aminophenol bearing a chlorine atom at the position that will become C-6 of the quinoline ring.

Synthesis of 4-Chloro-2-aminophenol : This is a crucial intermediate for building the target molecule. One industrial method involves a nitration-catalytic reduction sequence. This process can achieve a product purity of over 97% and a yield of approximately 86%. google.com Another route starts with 2,5-dichloronitrobenzene, which is heated with caustic soda and water under pressure to yield 4-chloro-2-nitrophenol (B165678) in-situ. quickcompany.in This intermediate is then reduced, for example using hydrogen gas with a platinum on carbon catalyst, to give 4-chloro-2-aminophenol. quickcompany.in

Synthesis via Sulfonation : An alternative preparation of 4-chloro-2-aminophenol-5-sulfonic acid involves the sulfonation of 5-chlorobenzoxazolone, followed by hydrolysis. researchgate.net This highlights the use of protecting groups and directing effects in the synthesis of specifically substituted anilines.

Introduction and Modification of the Hydroxyl Group at C-8

The hydroxyl group at the C-8 position is a defining feature of the target compound and its derivatives, known as 8-hydroxyquinolines or oxines. nih.gov This group is often introduced by using a precursor that already contains it.

Using Hydroxylated Precursors : The most direct method is to start the quinoline synthesis (e.g., via Doebner-von Miller) with an aminophenol, such as 2-amino-4-chlorophenol. In this case, the hydroxyl group is carried through the reaction sequence to the final product.

Synthesis from Quinoline Precursors : Alternatively, the hydroxyl group can be introduced onto a pre-formed quinoline ring. rroij.com One method is the alkali fusion of quinoline-8-sulfonic acid. rroij.comgoogle.comscispace.com In this process, the sulfonic acid group is displaced by a hydroxyl group at high temperatures (250-290 °C) using sodium hydroxide. google.com Another route is the diazotization of 8-aminoquinoline, followed by hydrolysis of the diazonium salt to yield 8-hydroxyquinoline (B1678124). rroij.comscispace.com

Demethylation : In some synthetic strategies, a precursor like 6-chloro-8-methoxy-2-methylquinoline might be synthesized first. evitachem.coma2bchem.com The C-8 hydroxyl group can then be revealed by dealkylation (demethylation) of the methoxy (B1213986) group. evitachem.com

Functionalization at the C-2 Methyl Position

The methyl group at the C-2 position of the quinoline ring is not inert and can be a site for further chemical modification. The protons on this methyl group are acidic and can be removed, allowing the methyl group to participate in various reactions.

Condensation Reactions : The C-2 methyl group can undergo condensation with aromatic aldehydes. nih.gov This reaction is typically catalyzed by an agent like p-toluenesulfonic acid in a solvent such as xylene at high temperatures. nih.gov This allows for the synthesis of 2-styrylquinoline (B1231325) derivatives.

C(sp3)–H Bond Functionalization : Recent advances have focused on the direct functionalization of the benzylic C(sp3)–H bonds of methyl quinolines. nih.govtandfonline.com This can be achieved even under catalyst- and solvent-free conditions by reacting the methyl quinoline with various aldehydes at elevated temperatures (e.g., 135 °C). beilstein-journals.org However, studies have shown that electron-withdrawing groups on the quinoline ring, such as a chloro-substituent, can hinder this reaction. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential.

Catalyst and Solvent Selection : In classical syntheses like the Combes and Doebner-von Miller reactions, the choice of acid catalyst is crucial. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) is also frequently used and can improve outcomes. iipseries.orgwikipedia.org In some cases, a mixture of PPA and an alcohol can form a polyphosphoric ester (PPE) catalyst that acts as a more effective dehydrating agent. wikipedia.org

Temperature Control : Temperature plays a significant role in quinoline synthesis. In the Doebner-von Miller reaction, excessive heat can lead to the polymerization of the α,β-unsaturated carbonyl substrate, reducing the yield. nih.gov Similarly, the Skraup reaction is highly exothermic, and controlling the temperature is necessary to prevent a violent, runaway reaction and minimize the formation of tarry by-products. researchgate.netcdnsciencepub.com

Reactant Modification : Modifying the starting materials can improve reaction outcomes. For instance, using an acetylated aniline in the Skraup reaction can substantially increase the yield and reduce the violence of the reaction compared to using the free amine. cdnsciencepub.com

Workup and Purification : After the reaction, proper workup is needed to isolate the product. This often involves neutralizing the acidic reaction mixture, extracting the product into an organic solvent, and purifying it, commonly by column chromatography. chemicalbook.comchemicalbook.com

Interactive Data Table: Comparison of Quinoline Synthesis Strategies

| Synthetic Method | Key Reactants | Typical Conditions | Relevance to this compound | Key Findings/Challenges |

|---|---|---|---|---|

| Doebner-von Miller | Aniline derivative, α,β-unsaturated carbonyl | Strong acid (HCl, H₂SO₄) iipseries.org | High. 2-amino-4-chlorophenol + crotonaldehyde is a direct route. | Prone to polymerization of the carbonyl substrate if not controlled. nih.gov |

| Skraup Synthesis | Aniline derivative, glycerol, oxidizing agent | Conc. H₂SO₄, high temp. pharmaguideline.com | Possible, but less controlled. | Notoriously violent reaction; can be moderated by using acetylated amines. researchgate.netcdnsciencepub.com |

| Combes Synthesis | Aniline derivative, β-diketone | Acid catalyst (H₂SO₄, PPA) wikipedia.org | Less direct, typically yields 2,4-disubstituted products. iipseries.org | Regioselectivity is influenced by steric and electronic effects of substituents. wikipedia.org |

| Alkynyl Aniline Cyclization | N-(2-alkynyl)aniline derivative | Electrophile (ICl, Br₂), base (NaHCO₃) nih.gov | Modern alternative, offers mild conditions. | Allows for C-3 functionalization; requires synthesis of the alkynyl precursor. acs.org |

Chemical Transformations and Derivatization Strategies

Reactivity of the Phenolic Hydroxyl Group at C-8

The hydroxyl group at the C-8 position is phenolic in nature, making it weakly acidic and a potent ortho-, para-director for electrophilic aromatic substitution. Its nucleophilic character is central to numerous derivatization strategies, including etherification, esterification, and certain condensation reactions.

The phenolic hydroxyl of 6-Chloro-2-methylquinolin-8-ol can be readily converted to an ether linkage, most commonly via the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution (SN2) with an alkyl halide or other electrophiles with a good leaving group. masterorganicchemistry.com

The general mechanism involves two steps:

Deprotonation: The 8-hydroxyl group is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding sodium or potassium salt.

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl iodide or bromide) to form the 8-alkoxy derivative and a salt byproduct. masterorganicchemistry.com

Research on the closely related 8-hydroxy-2-methylquinoline demonstrates the feasibility of this transformation. Simple alkyl halides can be used to prepare 8-alkoxy-substituted quinaldines in good yields. nih.gov This method is broadly applicable for synthesizing a variety of both symmetrical and asymmetrical ethers. khanacademy.org

| Starting Material | Reagents | Solvent/Conditions | Product |

|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | 1. K2CO3 2. Alkyl Halide (RX) | DMF, Room Temp | 8-Alkoxy-2-methylquinoline |

| 8-Hydroxyquinoline | 1. NaH 2. Benzyl Chloride | DMF | 8-(Benzyloxy)quinoline |

| 8-Hydroxyquinoline | 1. NaOH 2. Ethyl Bromide | Ethanol (B145695), Reflux | 8-Ethoxyquinoline |

The nucleophilic hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides and anhydrides) to form the corresponding esters. This transformation is a common strategy for modifying the properties of phenolic compounds.

A typical laboratory procedure involves reacting the quinolinol with an acylating agent, such as acetic anhydride (B1165640), often under reflux conditions. This reaction leads to the formation of the 8-acetoxy derivative. The synthesis of 5-(chloromethyl)quinolin-8-yl acetate (B1210297) from the corresponding 8-hydroxyquinoline derivative by refluxing with acetic anhydride serves as a procedural analog for this transformation. nih.gov The reaction proceeds by the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride ((CH3CO)2O) | Reflux | 6-Chloro-2-methylquinolin-8-yl acetate |

While specific examples for this compound are not prevalent in the cited literature, the phenolic ring is activated towards condensation reactions. Analogous to other phenolic compounds, the hydroxyl group at C-8 activates the C-7 position for electrophilic attack. This allows for condensation with aldehydes and ketones, typically under acidic or basic catalysis, to form new carbon-carbon bonds. For instance, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines has been shown to produce the corresponding methanimine (B1209239) derivatives (Schiff bases). nih.gov Although this reaction does not directly involve the C-8 hydroxyl group, it highlights the reactivity of substituted quinoline (B57606) scaffolds in condensation reactions.

The Mannich reaction is a key transformation for 8-hydroxyquinolines, enabling the introduction of an aminomethyl group onto the quinoline scaffold. nih.govnih.gov The C-8 hydroxyl group strongly activates the C-7 position towards electrophilic substitution, making it the preferred site for this reaction. nih.gov

The reaction involves the aminoalkylation of the active hydrogen at C-7 using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov The process typically proceeds under mild conditions, often in a solvent like ethanol at room temperature or under reflux. indexcopernicus.com The transformation of 4-chloro-2-methylquinoline-8-ol, a close structural analog, has been reported, demonstrating the applicability of this reaction to similar substrates. nih.gov This reaction provides a straightforward route to a wide array of 7-substituted derivatives. nih.govindexcopernicus.com

| 8-HQ Derivative | Amine | Aldehyde | Conditions | Product |

|---|---|---|---|---|

| 5-Chloroquinolin-8-ol | Cyclohexylamine | Formaldehyde (35%) | Ethanol, Stirred for 1 hr | 5-Chloro-7-((cyclohexylamino)methyl)quinolin-8-ol |

| 4-Chloro-2-methylquinolin-8-ol | Various Amines | Paraformaldehyde | Ethanol, Reflux | 7-Aminomethyl-4-chloro-2-methylquinolin-8-ol derivatives |

| 8-Hydroxyquinoline | Phenylamine | Paraformaldehyde | Ethanol, Reflux | 7-((Phenylamino)methyl)quinolin-8-ol |

Reactions Involving the Quinolyl Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic due to its lone pair of electrons. This allows for reactions such as N-alkylation to form quaternary salts and N-oxidation to form N-oxides.

N-Alkylation: The quinoline nitrogen can be alkylated by reaction with alkyl halides, leading to the formation of quaternary N-alkylquinolinium salts. This reaction increases the positive charge on the nitrogen atom and can significantly alter the molecule's electronic properties. The process is a standard SN2 reaction where the nitrogen atom acts as the nucleophile.

N-Oxidation: The nitrogen atom can be oxidized to form a quinoline N-oxide. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide functionality can then be used to facilitate further substitutions on the quinoline ring, particularly at the C-2 position. For instance, 8-hydroxyquinoline N-oxide can be prepared and subsequently used to synthesize 2-alkyl-8-hydroxyquinoline derivatives. nih.gov

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| N-Alkylation | This compound | Methyl Iodide (CH3I) | 6-Chloro-1,2-dimethyl-8-hydroxyquinolin-1-ium iodide |

| N-Oxidation | This compound | m-CPBA | This compound 1-oxide |

Quaternization Reactions

Quaternization involves the alkylation of the nitrogen atom in the quinoline ring, leading to the formation of a quaternary quinolinium salt. This transformation alters the electronic properties and solubility of the molecule. While specific studies on the quaternization of this compound are not extensively detailed in the available literature, the general reactivity of quinolines suggests that this reaction is feasible. The process typically involves reacting the quinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form the corresponding N-alkyl-6-chloro-2-methyl-8-hydroxyquinolinium salt.

The reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. The presence of the hydroxyl group at the C-8 position and the chloro group at the C-6 position may electronically influence the nucleophilicity of the quinoline nitrogen, but are not expected to prevent the quaternization reaction.

Nucleophilic Substitution at the C-6 Chloro Position

The chloro group at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups at this position, significantly diversifying the molecular structure.

The displacement of the C-6 chloro group with oxygen nucleophiles, such as alkoxides or phenoxides, would lead to the formation of the corresponding 6-alkoxy or 6-aryloxy derivatives. These reactions are typically carried out in the presence of a base, which generates the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. While direct examples for this compound are scarce, studies on other chloroquinolines demonstrate the feasibility of this transformation. For instance, the synthesis of 8-alkoxy-substituted quinaldines has been achieved through the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in DMF under basic conditions, highlighting the reactivity of the quinoline system towards O-alkylation. nih.gov

The reaction of this compound with various nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, can yield the corresponding 6-aminoquinoline (B144246) derivatives. These reactions often require elevated temperatures and sometimes the use of a catalyst. The synthesis of aminomethylated 8-hydroxyquinolines via the Mannich reaction, which involves the reaction of an amine with formaldehyde and an active hydrogen-containing compound, has been reported for related structures like 6-chloro-8-hydroxyquinoline. mdpi.com This indicates the amenability of the chloroquinoline scaffold to reactions with nitrogen nucleophiles. In a study on 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group was successfully displaced by various amines. mdpi.com

Sulfur nucleophiles, such as thiols or thiophenols, can displace the chloro group at the C-6 position to form 6-thioether derivatives. These reactions are generally performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Research on the synthesis of 8-hydroxyquinolines with thioalkyl functionalities at the 4-position has shown that 4-chloro-8-tosyloxyquinoline reacts with sulfur nucleophiles to produce 4-thioalkyl-8-hydroxyquinolines. researchgate.net In these reactions, the removal of the protecting tosyl group at the 8-position occurred simultaneously with the substitution of the chlorine at the 4-position. researchgate.net This suggests that a similar reaction at the C-6 position of this compound is plausible.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro group at the C-6 position of this compound can serve as a handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. libretexts.orgorganic-chemistry.org Studies on related compounds, such as 4-chloro-8-tosyloxyquinoline, have demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids under anhydrous conditions. researchgate.net This suggests that this compound could similarly be coupled with aryl- or vinylboronic acids to introduce new carbon substituents at the C-6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. organic-chemistry.orgwikipedia.org It is a highly efficient method for the synthesis of arylamines. The selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been reported, where the more reactive aryl bromide is selectively coupled in the presence of the less reactive aryl chloride. nih.govacs.org This indicates that the C-6 chloro group could undergo Buchwald-Hartwig amination, likely under more forcing conditions than a corresponding bromo derivative.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has been successfully applied to functionalize various substituted quinolines. researchgate.net For dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. libretexts.org This suggests that the reactivity of the C-6 chloro group in this compound would be lower than that of corresponding iodo or bromo derivatives.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene. organic-chemistry.orgdrugfuture.com A palladium complex, chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II), has been shown to catalyze the Heck reaction of aryl halides with alkenes like n-butyl acrylate (B77674) or styrene. nih.gov This demonstrates the potential for using the C-6 chloro group of this compound in such transformations to introduce alkenyl substituents.

Below is a table summarizing potential transition metal-catalyzed cross-coupling reactions for this compound, with conditions often inferred from related haloquinoline systems.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | K₂CO₃, Na₂CO₃, or other bases | 6-Aryl/vinyl-2-methylquinolin-8-ol |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ / phosphine ligand | NaOt-Bu, Cs₂CO₃ | 6-(R¹R²N)-2-methylquinolin-8-ol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | 6-(Alkynyl)-2-methylquinolin-8-ol |

| Heck | H₂C=CHR | Pd(OAc)₂ or other Pd(0) sources | Et₃N, K₂CO₃ | 6-(Alkenyl)-2-methylquinolin-8-ol |

Table data is illustrative and based on general methodologies for haloquinolines.

Reactions at the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is activated due to its conjugation with the electron-withdrawing heterocyclic ring system. The protons on this methyl group are acidic enough to be removed by a strong base, allowing for a variety of reactions.

One important transformation is the condensation reaction with aldehydes. For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov This indicates that the C-2 methyl group can be functionalized. The resulting aldehyde can then undergo further reactions. While direct oxidation of this compound is not explicitly documented, the reactivity is expected to be similar.

The activated methyl group can also participate in condensation reactions with aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride or a catalyst such as zinc chloride. These reactions lead to the formation of styrylquinoline derivatives, which are of interest for their optical and electronic properties.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the powerful electron-donating hydroxyl group at the 8-position is the primary director, activating the positions ortho and para to it. The chlorine atom at the 6-position is a deactivating, ortho-, para-director.

The direct halogenation of 8-hydroxyquinoline derivatives is well-documented. The bromination of 8-hydroxyquinoline, for instance, readily occurs at the 5- and 7-positions to yield 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net This high reactivity is due to the strong activating effect of the hydroxyl group. Given this precedent, the direct bromination of this compound is expected to proceed at the available ortho and para positions to the hydroxyl group. With the 6-position already substituted with a chlorine atom, bromination would likely occur at the 5- and/or 7-positions.

Table 4: Products of Bromination of 8-Hydroxyquinoline

| Starting Material | Reagent | Product(s) |

|---|

The specific product distribution would depend on the reaction conditions, including the stoichiometry of the brominating agent.

The sulfonation of 8-hydroxyquinoline typically occurs at the 5-position to yield 8-hydroxyquinoline-5-sulfonic acid. nist.gov This reaction is generally carried out using fuming sulfuric acid. For this compound, sulfonation would also be anticipated to be directed by the 8-hydroxyl group. The most likely position for sulfonation would be the 5-position, which is ortho to the hydroxyl group and not sterically hindered by the 2-methyl group.

Table 5: Typical Conditions for Sulfonation of 8-Hydroxyquinoline

| Reagent | Temperature | Product |

|---|

The resulting sulfonic acid derivatives are often more water-soluble than the parent compound, a property that can be useful in certain applications.

Coordination Chemistry of 6 Chloro 2 Methylquinolin 8 Ol

Ligand Design Principles and Chelation Properties

The chelating behavior of 6-Chloro-2-methylquinolin-8-ol is fundamentally governed by its molecular structure, specifically the spatial arrangement of its electron-donating atoms and the electronic influence of its substituents.

Bidentate N,O-Chelation Motif

Like its parent compound, 8-hydroxyquinoline (B1678124), this compound functions as a monoprotic bidentate ligand. scirp.orggoogle.commdpi.com Chelation occurs through the deprotonation of the hydroxyl group (-OH) at the C8 position and the coordination of the resulting phenolate (B1203915) oxygen atom and the nitrogen atom of the quinoline (B57606) ring to a central metal ion. scispace.comrroij.com This arrangement forms a stable five-membered chelate ring, a favored configuration in coordination chemistry. This N,O-donor set allows for the formation of stable complexes with a wide array of metal ions. google.commdpi.com

Influence of Chlorine and Methyl Substituents on Donor Atom Properties

The substituents on the quinoline ring, a chlorine atom at the C6 position and a methyl group at the C2 position, significantly modulate the electronic properties of the donor atoms and, consequently, the stability and characteristics of the resulting metal complexes.

Chlorine Substituent (at C6): The chlorine atom is an electron-withdrawing group. Its presence on the quinoline ring decreases the electron density on the aromatic system, including the nitrogen and oxygen donor atoms. This reduction in basicity can influence the formation constant and stability of the metal complexes.

Methyl Substituent (at C2): The methyl group, being electron-donating, increases the electron density on the quinoline ring. lookchem.com This enhances the basicity of the nearby nitrogen donor atom, potentially leading to stronger metal-ligand bonds. However, the position of the methyl group at C2 can also introduce steric hindrance, which may affect the coordination geometry and the ability of multiple ligands to bind to a single metal center, depending on the size of the metal ion. acs.org The interplay between the electron-donating nature of the methyl group and the electron-withdrawing nature of the chlorine group creates a unique electronic profile for the ligand, influencing its interaction with different metal ions. scispace.comacs.org

Complexation with Various Metal Ions

This compound has been shown to form stable complexes with a diverse range of metal ions, including transition metals, main group metals, and f-block elements.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Pt(II))

This ligand readily forms complexes with first-row transition metals. researchgate.netarabjchem.org Studies on related 8-hydroxyquinoline derivatives have shown the formation of neutral ML2 complexes, where M is a divalent metal ion like Cu(II), Ni(II), Co(II), Mn(II), or Zn(II). researchgate.netarabjchem.orgbohrium.com In these complexes, two deprotonated ligands coordinate to the metal center, resulting in geometries that are often square planar or distorted octahedral, with solvent molecules potentially occupying axial positions. scirp.orgmdpi.com

For instance, research on similar ligands shows that Cu(II) and Zn(II) can form complexes in a 1:1 ligand-to-metal ratio. nih.gov The resulting complexes often adopt square-planar or pentacoordinated geometries. nih.gov Nickel(II) complexes with related ligands have also been characterized, showing distorted square-planar arrangements. nih.gov

Platinum(II) complexes with substituted 2-methyl-8-quinolinol ligands have also been synthesized and characterized. nih.govresearchgate.net These complexes typically exhibit a four-coordinated, square planar geometry around the Pt(II) center. nih.govresearchgate.net For example, a complex with the formula [PtCl(ligand)(dmso)] has been reported for a related dichloro-substituted 2-methyl-8-quinolinol. rsc.org

Table 1: Examples of Transition Metal Complexes with Substituted 8-Hydroxyquinoline Ligands

| Metal Ion | Ligand | Complex Formula | Geometry | Reference |

| Cu(II) | 2,2'-(2,2-propanediyl)-bis(8-hydroxyquinoline) | [Cu(ligand)] | Pentacoordinated | nih.gov |

| Zn(II) | 2,2'-(2,2-propanediyl)-bis(8-hydroxyquinoline) | [Zn(ligand)] | Pentacoordinated | nih.gov |

| Ni(II) | 2,2'-(2,2-propanediyl)-bis(8-hydroxyquinoline) | [Ni(ligand)] | Distorted Square-Planar | nih.gov |

| Pt(II) | 5,7-dichloro-2-methyl-8-quinolinol | [Pt(ClQ)(DMSO)Cl] | Square Planar | nih.govresearchgate.net |

| Pt(II) | 5,7-dibromo-2-methyl-8-quinolinol | [Pt(BrQ)(DMSO)Cl] | Square Planar | nih.govresearchgate.net |

| Mn(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | [Mn(L)₂(H₂O)₂] | Octahedral | arabjchem.orgarabjchem.org |

| Co(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | [Co(L)₂(H₂O)₂] | Octahedral | arabjchem.org |

| Ni(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | [Ni(L)₂(H₂O)₂] | Octahedral | arabjchem.orgarabjchem.org |

| Cu(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | [Cu(L)₂(H₂O)₂] | Octahedral | arabjchem.org |

| Zn(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | [Zn(L)₂(H₂O)₂] | Octahedral | arabjchem.org |

Main Group Metal Complexation

8-Hydroxyquinoline and its derivatives are well-known for forming stable complexes with main group metals, most notably Al(III). scispace.comrroij.com The Al(III) complex with the parent 8-hydroxyquinoline, Alq3, is a benchmark material in organic light-emitting diodes (OLEDs). scirp.org While specific studies on the this compound complex with Al(III) are less common, the underlying chemistry suggests the formation of a stable, neutral tris-chelate complex, M(L)3. Boron complexes with substituted 8-hydroxyquinolates have also been synthesized, typically forming four-coordinate tetrahedral compounds. acs.org

Lanthanide and Actinide Complexation

The coordination chemistry of 8-hydroxyquinoline derivatives extends to lanthanide and actinide ions. Research has shown that ligands with soft donor atoms, such as the nitrogen in the quinoline ring, can be effective in separating actinides from lanthanides. mdpi.com The slightly stronger covalent character in the bonding of actinides compared to lanthanides with such ligands is a key factor. mdpi.com This interaction often involves charge transfer from the ligand to the empty 6d orbitals of the actinide metals. mdpi.com While specific complexation studies of this compound with the f-block elements are not widely reported, studies with related methyl-substituted 8-hydroxyquinolines have led to the synthesis of dimetallic lanthanide complexes with Er(III) and Yb(III), demonstrating the capability of this ligand class to coordinate to f-block elements. researchgate.net

Stoichiometry and Solution Equilibria of Metal Complexes

The formation of metal complexes in solution is governed by equilibrium principles. The stoichiometry (metal-to-ligand ratio) and stability of these complexes are fundamental properties that dictate their potential applications. These parameters are typically determined using techniques such as potentiometric and spectrophotometric titrations. scispace.com

Potentiometric Studies

Potentiometric titration is a highly reliable method for determining the stability constants of metal complexes in solution. scribd.comscispace.com The technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. nih.gov The resulting titration curve allows for the calculation of the ligand's proton dissociation constants (pKa) and the stepwise formation constants (K) of the metal complexes. researchgate.net

For 8-hydroxyquinoline derivatives, this method is crucial for quantifying the strength of the metal-ligand bond. cnr.it While specific potentiometric data for this compound are not available in the reviewed literature, studies on analogous compounds like 8-hydroxyquinoline (oxine) and other substituted quinolines provide insight into the expected values. researchgate.net The stability of complexes is influenced by factors including the nature of the metal ion and the basicity of the ligand. scispace.com

Representative Stability Constants of Metal Complexes with 8-Hydroxyquinoline Derivatives This table presents data for related compounds to illustrate typical values, as specific data for this compound complexes is not publicly available.

| Metal Ion | Ligand | log K1 | log K2 | Conditions | Source |

| Cu(II) | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 12.5 | 10.9 | 80/20 w/w methanol/water | cnr.it |

| Zn(II) | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 8.85 | 6.95 | 50/50 v/v ethanol (B145695)/water, 35 °C | cnr.it |

| Cu(II) | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) | 12.1 | 5.95 | pH 7.4, 0.01 M MOPS | cnr.it |

Spectrophotometric Titrations

Spectrophotometric titration is another powerful technique used to study complex formation, particularly for systems with low solubility or when potentiometry is not feasible. rsc.org This method involves monitoring the changes in the UV-Vis absorption spectrum of a solution as the concentration of the metal or ligand is systematically varied. researchgate.net

The stoichiometry of the predominant complex in solution can be determined using methods like the continuous variation method (Job's plot), where absorbance is plotted against the mole fraction of the ligand. curresweb.com The stability constants are calculated by analyzing the spectral data from titrations where a solution of the ligand is titrated with a metal ion solution at a constant pH. rsc.orgcurresweb.com The formation of a complex between a metal ion and an 8-hydroxyquinoline derivative typically results in a significant red shift (bathochromic shift) of the absorption bands associated with the ligand's π→π* and n→π* electronic transitions. cnr.itacs.org

Illustrative Electronic Absorption Data for 8-Hydroxyquinoline and a Copper(II) Complex This table demonstrates the expected spectral shifts upon complexation, based on data for the parent compound, 8-hydroxyquinoline.

| Compound/Complex | Solvent | λmax (nm) | Transition Type | Source |

| 8-Hydroxyquinoline (8-HQ) | Methanol-water (80/20%) | 241, 309 | π→π, n→π | cnr.it |

| Copper(II)-8-HQ Complex | Methanol-water (80/20%) | 255, 386 | Ligand-centered (shifted) | cnr.it |

Structural Characterization of Metal Complexes

Determining the three-dimensional structure of metal complexes is essential for understanding their chemical reactivity and physical properties. Solid-state characterization is most definitively achieved through single-crystal X-ray diffraction, while spectroscopic methods provide critical information about bonding and electronic structure.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and coordination geometry around the metal center. For metal complexes of 8-hydroxyquinoline derivatives, SCXRD studies confirm that the ligand typically acts as a bidentate chelator, binding to the metal ion through the phenolic oxygen and the quinoline nitrogen atom. rsc.orgmdpi.com

Although no crystal structures for metal complexes of this compound have been reported in the searched literature, data from closely related structures, such as complexes of other chlorinated 8-hydroxyquinolines, are illustrative. For instance, the crystal structure of a copper(II) complex with a substituted 8-hydroxyquinoline shows a square planar geometry around the copper center. rsc.org The analysis can also reveal details about intermolecular interactions, such as π–π stacking and hydrogen bonding, which stabilize the crystal lattice. acs.org

Representative Crystallographic Data for a Dichlorinated 8-Quinolinol Analog This table presents data for 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol to illustrate typical crystallographic parameters.

| Parameter | Value |

| Compound | 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 4.16 |

| c (Å) | 14.84 |

| β (°) | 112.0 |

| Source |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for characterizing the formation of metal-ligand bonds. The coordination of a metal ion to this compound is expected to induce characteristic shifts in the vibrational frequencies of the ligand.

Key expected changes in the IR spectrum upon complexation include:

O-H Stretching: The disappearance or significant broadening of the phenolic O-H stretching band (typically around 3200-3400 cm⁻¹) indicates the deprotonation and coordination of the hydroxyl group. arabjchem.org

C-O Stretching: A shift in the C-O stretching vibration (around 1200 cm⁻¹) to a higher frequency upon coordination. arabjchem.org

C=N Stretching: A slight shift in the quinoline ring's C=N stretching vibration (around 1580-1600 cm⁻¹) confirms the involvement of the nitrogen atom in chelation.

New Bands: The appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations provides direct evidence of coordination. arabjchem.orgresearchgate.net

Typical FT-IR Vibrational Frequencies (cm⁻¹) for an 8-Hydroxyquinoline Ligand and its Metal Complex This table is a generalized representation based on data from various 8-HQ derivatives to illustrate expected spectral changes.

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Source |

| ν(O-H) | ~3300 (broad) | Absent or very broad (if H₂O is coordinated) | arabjchem.org |

| ν(C=N) | ~1580 | Shifted (e.g., ~1570) | arabjchem.org |

| ν(C-O) | ~1200 | Shifted to higher frequency | arabjchem.org |

| ν(M-O) | - | ~450-550 | arabjchem.orgresearchgate.net |

| ν(M-N) | - | ~500-600 | arabjchem.orgresearchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) probes the electronic transitions within a molecule and is highly sensitive to changes in electronic structure upon metal complexation. acs.org The UV-Vis spectrum of a free 8-hydroxyquinoline ligand is characterized by intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic quinoline system. acs.org

Upon chelation with a metal ion, these bands typically undergo a bathochromic (red) shift to longer wavelengths. cnr.it This shift confirms the interaction between the metal ion and the ligand's chromophore. For transition metal complexes, additional, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions within the metal ion, and their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. acs.org

Representative UV-Vis Absorption Maxima (λmax) for a Ligand and its Complexes This table uses data from a related quinoline derivative to illustrate the typical electronic transitions observed.

| Compound | Solvent | λmax (nm) (Assignment) | Source |

| Ligand L¹ | Methanol | 231, 258, 300, 383 (π→π, n→π) | acs.org |

| Co(II) Complex with L¹ | Methanol | 231-260, 293 (π→π, n→π, shifted) | acs.org |

| V(IV) Complex with L¹ | Methanol | 231-260, 304 (π→π, n→π, shifted) | acs.org |

| ¹ L = (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital technique for studying metal complexes containing unpaired electrons (paramagnetic species). ethz.ch It provides detailed information about the electronic structure, coordination environment, and geometry of the metal center. ethz.chnih.gov For paramagnetic complexes of this compound, such as those with Cu(II) or V(IV)O, EPR spectroscopy is particularly informative.

Studies on copper(II) complexes with various 8-hydroxyquinoline derivatives reveal that the ligand typically coordinates in a bidentate fashion through the quinoline nitrogen and the deprotonated hydroxyl oxygen (N,O⁻ donor set). rsc.orgcnr.it The EPR spectra of these complexes in solution at room temperature generally show isotropic signals, while frozen-solution spectra at low temperatures (e.g., 150 K) exhibit anisotropic signals, allowing for the determination of principal g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). cnr.it

The analysis of these parameters helps in elucidating the geometry of the complex. For instance, copper(II) complexes with 8-hydroxyquinoline derivatives have been shown to adopt geometries ranging from square-planar or pseudo-octahedral to square-based pyramidal, depending on the specific substituents and the formation of mono- or bis-complexes. rsc.orgresearchgate.netnih.gov In a study of copper(II) complexes with 7-(morpholinomethyl)quinolin-8-ol (Q-2), 7-(piperidin-1-ylmethyl)quinolin-8-ol (B1680225) (Q-3), and the related 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4), the isotropic g-values (g₀) for the mono- and bis-complexes were found to be in a narrow range, supporting a similar bidentate (N,O⁻) coordination mode in all cases. rsc.org The measured g₀ values for the bis-complexes [Cu(L)₂] were consistently lower than those for the mono-complexes [Cu(L)]⁺, indicating a change in the coordination sphere. rsc.org

The hyperfine coupling constants provide further insight. The superhyperfine coupling to the nitrogen atom of the quinoline ring is often observed, confirming its coordination to the metal center. rsc.org The magnetic parameters derived from EPR spectra, such as g∥ and A∥, are sensitive to the degree of covalency in the metal-ligand bond and the distortion from ideal geometries.

| Complex Species | g₀ (±0.001) | A₀ (G) (±1) | aN (G) (±1) |

|---|---|---|---|

| [Cu(Q-1)]⁺ | 2.133 | 81 | 11 |

| [Cu(Q-1)₂] | 2.122 | 84 | 11 |

| [Cu(Q-4)]⁺ | 2.131 | 84 | 11 |

| [Cu(Q-4)₂] | 2.119 | 89 | 11 |

*Q-1: 8-hydroxyquinoline, Q-4: 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol. Data are for illustrative purposes to show typical values for related complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of diamagnetic metal complexes in solution. nih.gov For diamagnetic complexes of this compound, such as those with Zn(II), Al(III), or Ga(III), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand and provide information about the structure of the resulting complex. nih.govacs.org

Upon coordination to a diamagnetic metal ion, the chemical shifts of the protons and carbons of the this compound ligand are expected to change. The deprotonation of the 8-hydroxyl group and coordination of the oxygen and the quinoline nitrogen to the metal center alter the electronic environment of the entire molecule.

¹³C NMR: Similarly, the carbon signals of the quinoline skeleton would show coordination-induced shifts. The carbons directly involved in chelation, C-8 (bearing the hydroxyl group) and C-8a (the bridgehead carbon adjacent to the nitrogen), would be significantly affected. Other carbons in the ring system would also shift, reflecting the perturbation of the π-electron system upon complexation. researchgate.netnih.govmdpi.com

The specific chemical shifts observed in the NMR spectrum of a diamagnetic complex of this compound would be characteristic of the resulting chelate's structure and the nature of the central metal ion.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methoxy-2-methylquinoline | CDCl₃ | 7.83 (d), 7.31 (d), 7.28–7.30 (m), 7.27 (s), 3.87 (s), 2.59 (s) | 157.1, 155.0, 143.7, 140.0, 129.5, 124.6, 122.0, 121.1, 100.7, 54.6, 23.7 | rsc.org |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | CDCl₃ | 8.27 (d), 7.81 (d), 7.40 (s), 2.70 (s) | 158.8, 156.2, 145.2, 141.0, 133.6, 124.2, 122.2, 113.7, 108.1, 24.5 | nih.gov |

*This table provides data for structurally similar compounds to indicate the expected regions for NMR signals.

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for the characterization of metal complexes, including those of this compound. nih.gov ESI-MS allows for the transfer of intact complex ions from solution to the gas phase, providing direct evidence for the formation of the complex and its stoichiometry. nih.govcnr.it

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the complex with great confidence. acs.orgnih.govwhiterose.ac.uk This is crucial for confirming the identity of newly synthesized complexes and distinguishing between species with very similar nominal masses. rsc.orgrsc.org

For a complex of this compound (L) with a metal ion (Mⁿ⁺), ESI-MS can identify various species that may exist in solution. For example, in the formation of a 1:2 complex (ML₂), one might observe peaks corresponding to ions such as [ML₂ + H]⁺, [ML(L-H)]⁺, or [M(L-H)₂ + H]⁺, depending on the metal, its oxidation state, and the solution conditions. The isotopic pattern of the observed peaks is also highly informative, as it must match the theoretical pattern based on the natural isotopic abundances of all atoms in the ion, including the metal and the chlorine atom. nih.gov This analysis confirms the number of ligand and metal atoms present in the detected ion.

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Observed m/z |

|---|---|---|---|

| [Zn(L-H)L]⁺ | [C₂₀H₁₆Cl₂N₂O₂Zn]⁺ | 477.9801 | 477.98xx |

| [Zn(L-H)₂ + H]⁺ | [C₂₀H₁₅Cl₂N₂O₂Zn]⁺ | 476.9723 | 476.97xx |

*L = this compound (C₁₀H₈ClNO). This data is illustrative of how MS can be used to identify complex species.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). rsc.orgcore.ac.uk These methods provide insights into the redox activity of the metal center and the coordinated ligand, revealing how complexation influences the electron transfer processes.

Studies on copper and iron complexes with substituted 8-hydroxyquinolines have demonstrated that the redox potentials of the metal ions are significantly altered upon complex formation. rsc.org The measurements, typically carried out in a non-aqueous solvent like DMSO due to solubility constraints, can reveal quasi-reversible or irreversible redox processes corresponding to the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple. rsc.org

The formation of a complex with this compound is expected to shift the half-wave potential (E₁/₂) of the metal's redox couple compared to the free solvated metal ion. This shift is influenced by the electron-donating or -withdrawing nature of the ligand and the stability of the resulting complex in different oxidation states. The presence of the electron-withdrawing chloro substituent and the electron-donating methyl group on the quinoline ring will modulate the electron density at the metal center, thereby tuning its redox potential. mdpi.com For instance, the strongly electron-withdrawing nitro substituents on a 2-methylquinolin-8-ol ligand were found to prevent the oxidation of a coordinated copper(I) ion. core.ac.ukresearchgate.net

By analyzing the voltammetric data, it is possible to assess the stability of the complex towards oxidation or reduction and to correlate its redox properties with its other chemical and physical characteristics. rsc.orgmdpi.com

Influence of Substituents on Coordination Modes and Complex Properties

The substituents on the 8-hydroxyquinoline scaffold have a profound impact on the ligand's electronic properties, steric profile, and, consequently, the coordination modes and properties of its metal complexes. In this compound, the chloro and methyl groups play key roles in modifying its behavior compared to the parent 8-hydroxyquinoline.

Steric Effects: The methyl group at the C-2 position, adjacent to the coordinating nitrogen atom, introduces steric hindrance. This steric bulk can influence the geometry of the resulting metal complexes, potentially preventing the formation of certain structures (e.g., planar complexes) or favoring distorted geometries. It may also affect the number of ligands that can coordinate to a metal center.

Lipophilicity and Solubility: The chloro substituent significantly increases the lipophilicity of the molecule. tandfonline.com This property is crucial as it affects the solubility of both the ligand and its metal complexes in various solvents and can influence their ability to cross biological membranes.

Coordination Geometry: While the primary (N,O⁻) bidentate coordination mode is generally preserved, substituents can influence the ultimate geometry of the complex. For example, studies on silver(I) complexes with substituted quinolines show that different substituents can lead to either monomeric structures with linear coordination or polymeric chains with trigonal planar geometry. researchgate.net The combination of steric and electronic effects from the 6-chloro and 2-methyl groups will dictate the preferred coordination number and geometry for a given metal ion, influencing properties such as color, magnetism, and reactivity. rsc.orgtandfonline.com

Theoretical and Computational Chemistry

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 6-Chloro-2-methylquinolin-8-ol can be meticulously analyzed using various computational techniques. These methods provide a quantum mechanical perspective on the distribution of electrons and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Calculations

For instance, studies on similar compounds such as 6-chloroquinoline (B1265530) often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p). researchgate.netdergipark.org.tr This level of theory is effective for optimizing the molecular geometry to its lowest energy state and for calculating various electronic properties. Such calculations for this compound would reveal precise details about its bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional structure. Furthermore, DFT is used to compute the vibrational frequencies of the molecule, which can be correlated with experimental infrared and Raman spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For a molecule like this compound, the distribution of the HOMO and LUMO across the quinoline (B57606) ring system, the chlorine atom, the methyl group, and the hydroxyl group would indicate the most probable sites for electrophilic and nucleophilic attack.

Below is an illustrative table of FMO properties that could be expected from a DFT calculation on this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.2 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, conformational flexibility arises primarily from the rotation of the hydroxyl group (-OH) around the C-O bond.

Computational methods, particularly DFT, can be used to perform a systematic search of the potential energy surface by rotating the hydroxyl group's dihedral angle. For each conformation, the geometry is optimized to find the minimum energy structure. This process identifies the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The energy differences between these conformers and the rotational energy barriers can then be calculated. This information is vital as the conformation of the molecule can significantly influence its biological activity and physical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its interactions with its environment. While specific MD studies on this compound are not documented in the provided search results, research on the closely related 5-chloro-8-hydroxyquinoline (B194070) highlights the utility of this technique. researchgate.net

MD simulations can be employed to investigate the interactions of this compound with solvent molecules, such as water, to understand its solvation properties. Furthermore, these simulations are invaluable for studying the adsorption of the molecule onto surfaces or its binding to biological macromolecules like proteins or DNA. By simulating the movement of every atom in the system over a period of time, MD can reveal details about binding affinities, the stability of molecular complexes, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern these interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physical or chemical properties. These models are powerful predictive tools in chemical research.

Prediction of Chemical Reactivity Descriptors

From the electronic properties calculated using DFT, several chemical reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's reactivity.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of different molecules and in understanding the influence of various substituents on the quinoline core.

The following table provides illustrative values for the chemical reactivity descriptors of this compound, derived from the hypothetical FMO energies mentioned earlier.

| Descriptor | Value |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Chemical Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 3.64 eV |

Note: The data in this table is illustrative and calculated from the hypothetical FMO energies in the previous table.

Correlation with Ligand Binding Affinities and Selectivity

Computational chemistry provides powerful tools to predict and understand how this compound and its analogs interact with biological targets. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in correlating the physicochemical properties of these compounds with their ligand binding affinities and selectivity.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For quinoline derivatives, key molecular descriptors like electronic properties (e.g., atomic charges, HOMO-LUMO energies), steric factors (e.g., molecular volume), and hydrophobicity are calculated to predict their binding affinity. dergipark.org.trdntb.gov.ua For instance, studies on substituted quinolines have shown that electron-withdrawing groups, such as the chloro group present in this compound, can significantly alter the electron density of the quinoline ring system, thereby influencing interactions with target proteins. researchgate.net The presence of a chlorine atom can increase the molecule's electronegativity and volume, which has been shown in some quinolinone derivatives to enhance biological activity. researchgate.net

Molecular docking simulations offer a more granular view of these interactions. This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on the calculated free energy of binding. For compounds related to this compound, such as 5-chloro-8-hydroxyquinoline (cloxyquin), docking studies have revealed that hydrophobic interactions and hydrogen bonding are major driving forces for binding to proteins like serum albumin. nih.gov The quinoline scaffold of cloxyquin was found to form hydrophobic interactions with residues like Phe550, Leu531, and Leu574, while the hydroxyl group participated in hydrogen bonding. nih.gov

Applying these principles to this compound, we can infer the following:

The 8-hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, and is essential for chelation with metal ions, a property central to the biological activity of many 8-hydroxyquinolines. nih.gov

The 6-chloro substituent is an electron-withdrawing group that influences the electronic distribution across the aromatic system. This can affect π-π stacking interactions with aromatic amino acid residues in a binding pocket. Its size and lipophilicity can also contribute to van der Waals and hydrophobic interactions. researchgate.netnih.gov

The 2-methyl group provides a steric feature that can influence the compound's orientation within a binding site. It can enhance binding through hydrophobic interactions but may also introduce steric hindrance, depending on the topology of the receptor pocket.

By analyzing these structural features computationally, researchers can rationalize the binding affinities of known derivatives and predict the activity of novel compounds, thereby guiding the design of more potent and selective ligands.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Density Functional Theory (DFT) is a robust quantum chemical method used to predict the spectroscopic properties of molecules with high accuracy. dergipark.org.tr By calculating the optimized molecular geometry and its vibrational and electronic properties, DFT can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that closely correspond to experimental data. dergipark.org.trasianpubs.org

Predicted IR Spectrum: The vibrational modes of this compound can be predicted by analogy to related structures.

O-H Stretch: A characteristic broad band for the hydroxyl group stretch is expected in the region of 3400-3200 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. dergipark.org.tr The methyl group C-H stretches will appear around 2950-2850 cm⁻¹.

C=C and C=N Stretches: The quinoline ring stretching vibrations are expected in the 1650-1400 cm⁻¹ region. mdpi.com

C-O Stretch: The phenolic C-O stretching vibration should be observable in the 1250-1150 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration for a chloro group on an aromatic ring is typically found in the 1100-800 cm⁻¹ region, often as a strong band. dergipark.org.tr

For comparison, DFT calculations for 6-chloroquinoline predicted the key vibrational modes, which were in good agreement with experimental FT-IR data. dergipark.org.tr Similarly, a study on 2-methyl-8-quinolinol successfully assigned its FT-IR and Raman spectra using DFT calculations. asianpubs.org

Predicted NMR Spectrum: The ¹H and ¹³C NMR chemical shifts can also be reliably predicted. The chemical environment of each nucleus is determined by the electronic structure, which is influenced by the substituents.

¹H NMR: The aromatic protons are expected to resonate between 7.0 and 9.0 ppm. The chloro-substituent at position 6 will deshield the adjacent protons (H-5 and H-7). The methyl protons at position 2 will appear as a singlet in the upfield region, typically around 2.5-2.7 ppm. The hydroxyl proton signal can vary in position and may be broad.

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approx. 110-155 ppm). The carbon bearing the hydroxyl group (C-8) will be significantly shifted downfield. The carbon attached to the chlorine (C-6) will also be influenced, and its chemical shift can be predicted with high accuracy. The methyl carbon (C-2) will have a characteristic signal in the upfield region (approx. 20-25 ppm).

The tables below show a comparison of experimental and DFT-calculated (B3LYP/6-311++G(d,p)) chemical shifts for the closely related compounds 6-chloroquinoline and 2-methyl-8-quinolinol, illustrating the predictive power of this methodology.

Table 1: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 6-Chloroquinoline. (Data derived from studies on 6-chloroquinoline. dergipark.org.tr)

| Atom | ¹³C Exp. | ¹³C Calc. | ¹H Exp. | ¹H Calc. |

|---|---|---|---|---|

| C2 | 150.9 | 151.8 | 8.86 | 8.83 |

| C3 | 121.5 | 122.9 | 7.44 | 7.55 |

| C4 | 136.2 | 136.0 | 8.12 | 8.23 |

| C5 | 128.5 | 129.8 | 8.03 | 8.11 |

| C6 | 131.6 | 131.8 | - | - |

| C7 | 130.1 | 130.9 | 7.73 | 7.78 |

| C8 | 127.0 | 127.8 | 7.95 | 8.04 |

| C9 | 147.9 | 148.2 | - | - |

| C10 | 129.0 | 129.9 | - | - |

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Methyl-8-quinolinol. (Data derived from studies on 2-methyl-8-quinolinol. asianpubs.org)

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| O-H stretch | 3392 | 3415 |

| C-H stretch (ring) | 3045 | 3058 |

| C-H stretch (methyl) | 2921 | 2935 |

| C=C/C=N stretch | 1579 | 1582 |

| C=C/C=N stretch | 1502 | 1508 |

| C-O stretch | 1274 | 1280 |

These computational approaches are invaluable for unambiguously assigning experimental spectra and for understanding how structural modifications, such as the introduction of chloro and methyl groups, influence the spectroscopic properties of the 8-hydroxyquinoline (B1678124) scaffold.

Mechanistic Investigations at the Molecular Level

Mechanisms of Metal Chelation and Complex Formation Kinetics

The capacity of 6-Chloro-2-methylquinolin-8-ol to form complexes with metal ions is a cornerstone of its chemical activity, a trait it shares with its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ). dovepress.com The primary mechanism involves bidentate chelation, where the compound acts as a ligand, binding to a single metal ion at two distinct points. researchgate.net This interaction is facilitated by the quinoline (B57606) ring's nitrogen atom and the adjacent hydroxyl group's oxygen atom, which serve as electron donor sites. researchgate.net

The chelation process typically proceeds as follows:

Deprotonation: In a suitable medium, the hydroxyl group (-OH) at the 8-position deprotonates to form a phenolate (B1203915) oxygen atom (-O⁻). This anionic form has a greater electron density, which enhances its ability to coordinate with a positively charged metal ion. researchgate.net

Coordination: The deprotonated oxygen and the lone pair of electrons on the quinoline nitrogen atom (at position 1) coordinate with a metal ion. This forms a stable, five-membered chelate ring.

Complex Formation: Depending on the coordination number and charge of the metal ion, one or more molecules of this compound can bind. For instance, divalent metal ions can form complexes with two or three ligand molecules. scispace.com

The kinetics of complex formation are influenced by several factors, including pH, solvent, and the nature of the metal ion. The substituents on the quinoline ring also play a critical role. The electron-withdrawing chlorine atom at the 6-position can enhance the acidity of the hydroxyl proton, potentially affecting the rate of deprotonation. Conversely, the electron-donating methyl group at the 2-position may modulate the electron density of the ring system. The halogen group is also known to increase the lipophilicity of the molecule, which can influence its ability to access metal ions in different environments. researchgate.net

Derivatives of 8-HQ are known to selectively chelate various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). researchgate.netmdpi.com This selectivity is crucial for their function in different chemical and biological systems.

Table 1: Comparison of 8-Hydroxyquinoline Derivatives and their Chelation-Related Properties

| Compound Name | Substituents | Key Chelation Features | Reference |

| 8-Hydroxyquinoline (Oxine) | None | Parent compound, forms stable complexes with numerous divalent metal ions. | researchgate.net |

| Clioquinol (5-Chloro-7-iodoquinolin-8-ol) | 5-Chloro, 7-Iodo | Potent chelator of Cu²⁺ and Zn²⁺; halogen groups increase lipophilicity. | researchgate.net |

| 5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | 5,7-Dichloro, 2-Dimethylaminomethyl | Forms bidentate complexes with Cu(II) via N,O-coordination. | |

| This compound | 6-Chloro, 2-Methyl | Expected to act as a bidentate chelator via quinoline nitrogen and hydroxyl oxygen. | N/A |

Electron Transfer Mechanisms in Redox Processes

The quinoline scaffold of this compound is redox-active, meaning it can participate in electron transfer reactions. The compound can undergo both oxidation and reduction, with the specific mechanism often involving the coupled transfer of protons and electrons, a process known as Proton-Coupled Electron Transfer (PCET). nih.gov PCET is a fundamental mechanism in many organic and biological redox processes. nih.gov

The hydroxyl group at the 8-position is a key player in the compound's redox behavior. It can be oxidized to form a quinone-type derivative. This oxidation is influenced by the electronic properties of the substituents. Research on similar quinoline derivatives has shown that the presence of a methyl group can facilitate oxidation. mdpi.com In this compound, the electron-donating nature of the 2-methyl group would likely make the molecule easier to oxidize compared to its non-methylated counterpart.

Redox processes can be initiated photochemically or electrochemically. nih.govacs.org In photoredox catalysis, for example, a photocatalyst can be excited by light and then engage in a single-electron transfer (SET) with the quinoline derivative, generating a radical intermediate that can proceed through various reaction pathways. chinesechemsoc.org

Table 2: Influence of Substituents on Redox Properties of Quinoline Derivatives

| Substituent | Position | Electronic Effect | Influence on Redox Potential | Reference |

| -OH | 8 | Electron-donating | Lowers oxidation potential (easier to oxidize). | |

| -CH₃ | 2 | Electron-donating | Facilitates oxidation. | mdpi.com |